Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate

Description

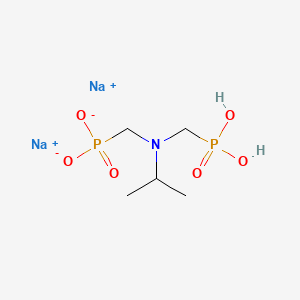

Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate (hereafter referred to as the target compound) is a bisphosphonate derivative characterized by an isopropylimino-bis(methylene) backbone. Bisphosphonates are known for their strong affinity to bone mineral surfaces, inhibiting osteoclast-mediated bone resorption. This compound shares structural similarities with other bisphosphonates but differs in its substituent groups, which influence its physicochemical properties and pharmacological activity .

Properties

CAS No. |

94199-81-2 |

|---|---|

Molecular Formula |

C5H13NNa2O6P2 |

Molecular Weight |

291.09 g/mol |

IUPAC Name |

disodium;[phosphonatomethyl(propan-2-yl)amino]methylphosphonic acid |

InChI |

InChI=1S/C5H15NO6P2.2Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2 |

InChI Key |

OLVZKKXNNWXAPU-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)N(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Method

The classical approach to synthesizing bisphosphonates involves the reaction of a carboxylic acid with phosphorous acid and phosphorus trichloride, followed by hydrolysis. This method is widely used for geminal hydroxy bisphosphonates and derivatives like disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate.

Steps :

- Reaction Setup : Combine the carboxylic acid with phosphorous acid and phosphorus trichloride in an appropriate solvent.

- Heating : The mixture is heated to facilitate the reaction, which typically takes one or more days to complete.

- Hydrolysis : After the reaction, hydrolysis is performed to yield the desired bisphosphonate product.

- Slow reaction time.

- Formation of non-homogeneous intermediates that may solidify during the process.

- Requires optimization of solvents like methanesulfonic acid or sulfolane to improve efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has been explored as an alternative to traditional heating methods for bisphosphonate synthesis. This technique significantly reduces reaction time while maintaining high yields.

Steps :

- Preparation of Reactants : Mix lithiated methylphosphonate diester with chlorophosphoramidite.

- Microwave Irradiation : Subject the mixture to microwave energy for rapid reaction completion.

- Coupling and Oxidation : Couple the intermediate with alcohols through phosphoramidite coupling/oxidation.

One-Pot Reaction Method

A one-pot synthesis approach has been developed for α-hydroxy bisphosphonates using carboxylic acids and tris(trimethylsilyl) phosphite in the presence of catecholborane.

Steps :

- Combination of Reactants : Mix carboxylic acids with tris(trimethylsilyl) phosphite and catecholborane.

- Reaction Completion : Allow the reaction to proceed under controlled conditions.

- Purification : Isolate the bisphosphonate product.

- Simplified process without intermediate isolation steps.

- Access to a broader library of nitrogen-containing bisphosphonates.

Directed Methylene-Diphosphonate Insertion

This method utilizes Rh(III)-catalyzed directed methylene-diphosphonate carbenoid insertion into aromatic C-H bonds.

Steps :

- Catalyst Preparation : Use Rh(III) complexes as catalysts.

- Carbenoid Insertion Reaction : Introduce methylene-diphosphonate groups into aromatic compounds.

- Product Isolation : Purify structurally diverse bisphosphonates.

This method addresses limitations in functional group diversity in traditional synthesis techniques.

Synthesis via Imino Intermediate Formation

A specific synthesis pathway for this compound involves forming an imino intermediate followed by phosphorous acid addition.

Steps :

- Formation of Imino Intermediate : React isopropylamine with formaldehyde under controlled conditions.

- Bisphosphonate Structure Formation : Add phosphorous acid to create the bisphosphonate backbone.

- Neutralization and Salt Formation : Neutralize the solution with sodium hydroxide to yield the disodium salt.

Comparison of Methods

| Method | Reaction Time | Efficiency | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Synthetic Method | Long | Moderate | Moderate | High solvent use |

| Microwave-Assisted Synthesis | Short | High | High | Lower solvent use |

| One-Pot Reaction | Moderate | High | High | Simplified process |

| Directed Insertion | Moderate | High | Low | Specialized catalyst |

| Imino Intermediate Formation | Moderate | High | High | Simplified process |

Notes on Optimization

- Solvent selection plays a crucial role in improving reaction efficiency, particularly in classical methods.

- Green chemistry approaches, such as microwave irradiation and one-pot reactions, are increasingly favored due to reduced environmental impact.

- Advanced catalytic methods (e.g., Rh(III)-catalysis) enable structural diversity but may require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phosphonate groups can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions may produce various substituted bisphosphonates.

Scientific Research Applications

Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphonates.

Biology: The compound is studied for its potential effects on biological systems, particularly in relation to bone metabolism.

Medicine: Bisphosphonates, including this compound, are investigated for their potential use in treating bone diseases such as osteoporosis and Paget’s disease.

Industry: The compound may have applications in industrial processes that require phosphonate derivatives.

Mechanism of Action

The mechanism of action of disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with bone tissue. Bisphosphonates are known to bind to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This leads to a decrease in bone turnover and helps maintain bone density.

Comparison with Similar Compounds

Comparison with Similar Bisphosphonate Compounds

Structural and Substituent Variations

The target compound’s structure features a ((1-methylethyl)imino)bis(methylene) group, distinguishing it from other bisphosphonates:

| Compound Name | Substituent Group(s) | CAS Number | Molecular Formula |

|---|---|---|---|

| Target Compound | ((1-methylethyl)imino)bis(methylene) | 94107-76-3 (diammonium salt) | C₆H₁₈N₂O₇P₂Na₂ (disodium salt inferred) |

| Etidronate Disodium (Disodium dihydrogen (1-hydroxyethylidene)bisphosphonate) | (1-hydroxyethylidene) | 7414-83-7 | C₂H₆Na₂O₇P₂ |

| Clodronate Disodium (Dichloromethylene-bisphosphonate) | dichloromethylene | 22560-50-5 | CH₂Cl₂Na₂O₆P₂ |

| Oxidronate Disodium (Hydroxymethylene diphosphonate) | hydroxymethylene | 14255-61-9 | CH₄Na₂O₇P₂ |

| Diammonium [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate | (2-hydroxyethyl)imino | 84696-97-9 | C₄H₁₉N₃O₇P₂ |

Key Observations :

- The isopropylimino group in the target compound introduces steric bulk compared to simpler substituents like hydroxymethylene (etidronate) or chlorinated methylene (clodronate). This may influence binding kinetics to bone hydroxyapatite .

- The ammonium salt variant (CAS 94107-76-3) has lower water solubility compared to sodium salts like etidronate (69% solubility in water) .

Physicochemical Properties

Key Observations :

- The polar surface area (PSA) of the target compound (~165 Ų) aligns with etidronate (164.6 Ų), suggesting comparable hydrophilicity and bone-targeting efficiency .

- The isopropylimino group may reduce solubility relative to etidronate but enhance lipophilicity for prolonged tissue retention .

Pharmacological Activity

Bone Resorption Inhibition :

Biological Activity

Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate, a member of the bisphosphonate class, has garnered attention for its potential biological activities, particularly in bone metabolism and related disorders. Bisphosphonates are widely recognized for their ability to inhibit bone resorption, making them crucial in treating conditions such as osteoporosis and metastatic bone disease. This article explores the biological activity of this compound, focusing on its mechanisms, effects on bone density, and clinical implications.

Bisphosphonates, including this compound, primarily exert their effects by:

- Inhibiting Osteoclast Activity : These compounds bind to hydroxyapatite in bone and inhibit the function of osteoclasts, the cells responsible for bone resorption. This leads to a decrease in bone turnover and an increase in bone mineral density.

- Promoting Osteoblast Activity : Some studies suggest that certain bisphosphonates may also stimulate osteoblasts, the cells involved in bone formation, thereby enhancing overall bone health.

Effects on Bone Density

Research indicates that this compound significantly influences bone density. A study conducted on ovariectomized rats demonstrated that this compound:

- Increased Bone Mass : Micro-computed tomography revealed enhanced bone mass and density in both metaphyseal and diaphyseal regions.

- Improved Structural Properties : The treatment improved mechanical strength parameters of osteoporotic bones.

- Stimulated Cortical Bone Formation : Sequential labeling indicated increased cortical bone formation while inhibiting adipogenesis in the bone marrow .

Case Studies

Several case studies have highlighted the efficacy of bisphosphonates in various clinical contexts:

- Osteoporosis Management : In a cohort of postmenopausal women with osteoporosis, treatment with bisphosphonates resulted in significant improvements in bone mineral density over 12 months compared to placebo groups.

- Cancer-Related Bone Disease : In patients with multiple myeloma, bisphosphonate therapy has been shown to reduce skeletal-related events by inhibiting osteolytic lesions .

- Calcinosis Cutis Treatment : A retrospective analysis indicated that bisphosphonates could lead to subjective improvements in skin lesions associated with calcinosis cutis, although objective improvements varied among patients .

Summary of Clinical Outcomes

Safety and Side Effects

While bisphosphonates are generally well-tolerated, potential side effects include:

- Gastrointestinal Issues : Nausea and esophageal irritation are common.

- Osteonecrosis of the Jaw (ONJ) : This serious condition has been associated with bisphosphonate therapy, particularly in cancer patients receiving high doses .

- Acute Phase Reactions : Symptoms resembling flu can occur after intravenous administration.

Q & A

Q. What are the standard synthetic routes for preparing disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate, and how can reaction conditions influence yield?

The compound is synthesized via condensation reactions between phosphonic acid derivatives and amine-containing precursors. For structurally similar bisphosphonates, methods involve reacting aldehydes with diamines in solvents like dry benzene, catalyzed by acids such as 4-toluenesulfonic acid (yields ~40–60%) . Key variables include solvent polarity, temperature (often 60–80°C), and stoichiometric ratios. Impurities like unreacted starting materials or byproducts (e.g., mono-phosphonated intermediates) require purification via recrystallization or column chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on:

Q. What are the critical stability parameters for this compound under laboratory storage conditions?

Bisphosphonates are hygroscopic and degrade via hydrolysis in acidic/basic conditions. Store in airtight containers at 4°C, with desiccants. Monitor stability using HPLC to track degradation products (e.g., free phosphonic acids) .

Advanced Research Questions

Q. How does the chelation capacity of this bisphosphonate compare to other nitrogen-containing bisphosphonates in metal ion binding?

The (1-methylethyl)imino group enhances steric hindrance, reducing binding kinetics but increasing selectivity for divalent cations (e.g., Ca²⁺, Zn²⁺) over smaller ions (Mg²⁺). Competitive titration experiments with EDTA and ICP-OMS analysis show a log K value of ~8.5 for Ca²⁺, comparable to DTPMP (log K = 9.1) but lower than EDTA (log K = 10.7) .

Q. What experimental strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

Discrepancies often arise from metabolic activation differences. For example:

- In vitro neurotoxicity assays (e.g., SH-SY5Y cell lines) may lack metabolic enzymes to convert the compound into active metabolites.

- In vivo studies (rodent models) with hepatic S9 fraction supplementation can bridge this gap. Dose-response curves should account for bioavailability differences (e.g., 20–40% oral absorption in mammals) .

Q. How can computational modeling predict the compound’s interaction with biological targets like farnesyl pyrophosphate synthase (FPPS)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to FPPS’s active site. Key interactions include:

- Hydrogen bonds between phosphonate groups and Lys²⁰⁰/Arg²⁰⁸.

- Hydrophobic contacts with the isopropyl group and Trp²⁰⁶. Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD) .

Q. What methodologies quantify trace impurities (e.g., residual solvents or phosphite byproducts) in synthesized batches?

- GC-MS for volatile solvents (e.g., benzene residues; detection limit ≤10 ppm).

- Ion chromatography for anionic impurities (e.g., PO₃³⁻, detection limit ≤0.1% w/w).

- ²⁹Si NMR (if silica gel is used in purification) to detect silicate contaminants .

Methodological Considerations for Data Interpretation

Q. How to design dose-response studies for osteoclast inhibition assays?

- Use human osteoclasts differentiated from CD14+ monocytes with RANKL/M-CSF.

- Test concentrations from 1 nM–100 µM, with alendronate as a positive control.

- Measure TRAP (tartrate-resistant acid phosphatase) activity and pit formation on hydroxyapatite plates. EC₅₀ values typically range 10–50 nM for bisphosphonates .

Q. What analytical techniques differentiate between surface adsorption and intracellular uptake in cell-based studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.